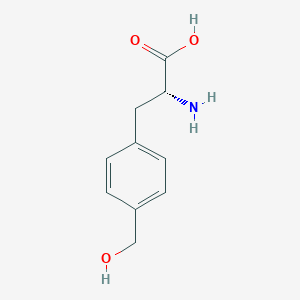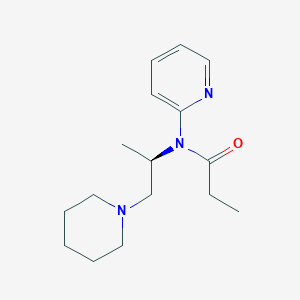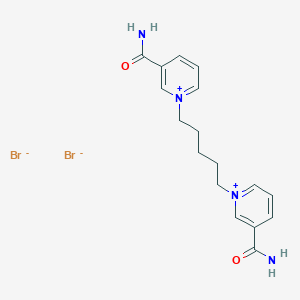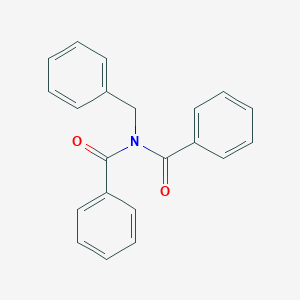
Benzamide, N-benzoyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-benzoyl-N-(phenylmethyl)-, is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzamide has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
Benzamide acts as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Benzamide also acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of genes that are involved in cell differentiation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP and HDAC. Benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Benzamide is also stable under normal laboratory conditions. However, benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Benzamide is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on benzamide. One area of research is the development of new synthetic methods for benzamide and its derivatives. Another area of research is the identification of new targets for benzamide in cancer cells. Benzamide has also been shown to have potential as an anti-inflammatory agent, and further research in this area is warranted. Finally, benzamide has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and further research in this area is needed.
Conclusion:
In conclusion, benzamide is a widely used organic compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. Benzamide acts as an inhibitor of PARP and HDAC, leading to the accumulation of DNA damage and ultimately cell death. Benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on benzamide, including the development of new synthetic methods and the identification of new targets for benzamide in cancer cells.
Métodos De Síntesis
Benzamide can be synthesized by the reaction of benzoyl chloride and ammonia in the presence of a catalyst such as copper powder. The reaction produces benzamide and hydrogen chloride gas. Another method of synthesizing benzamide is by the reaction of benzoyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces benzamide and hydrogen chloride gas.
Aplicaciones Científicas De Investigación
Benzamide has various applications in scientific research. It is used as a starting material for the synthesis of other organic compounds such as benzamidine, benzylamine, and benzoic acid. Benzamide is also used as a reagent for the detection of amino acids in biological samples. It reacts with amino acids to form a colored product that can be detected by spectrophotometry.
Propiedades
Número CAS |
19264-38-1 |
|---|---|
Nombre del producto |
Benzamide, N-benzoyl-N-(phenylmethyl)- |
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-benzoyl-N-benzylbenzamide |
InChI |
InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
NQMLUSZVMOQRIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



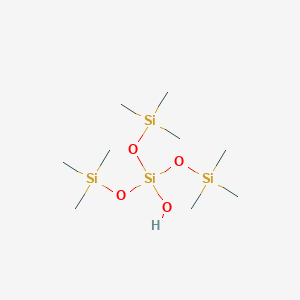

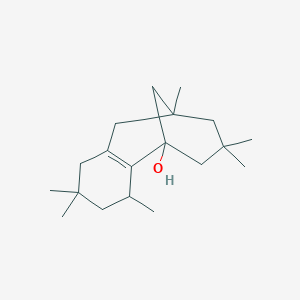
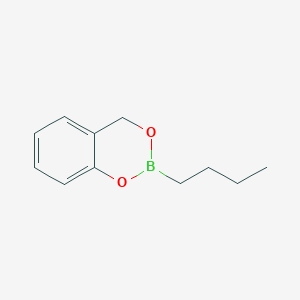
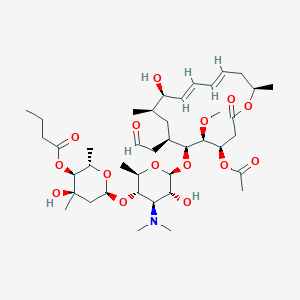
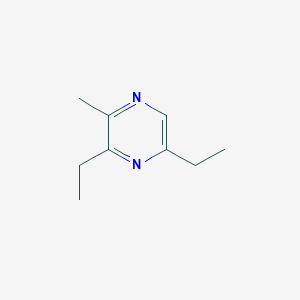
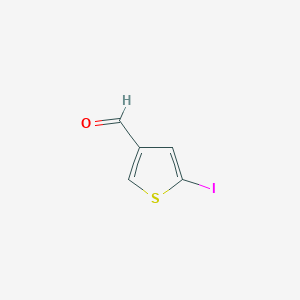
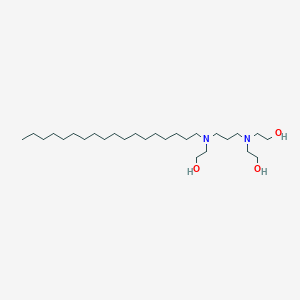
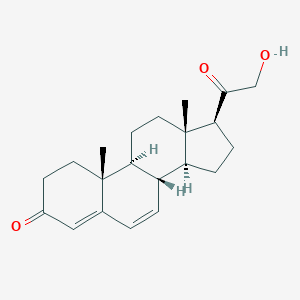
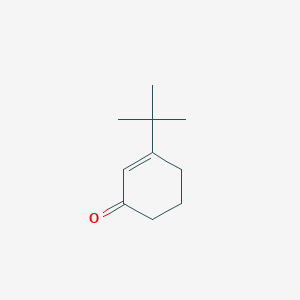
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
